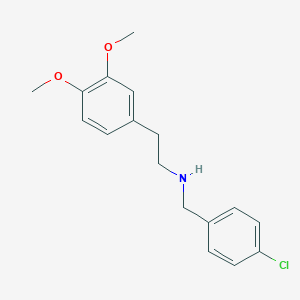
1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine, also known as DPA-714, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to the translocator protein (TSPO), which is implicated in a variety of physiological processes, including inflammation, apoptosis, and neuroprotection. In
作用機序
The mechanism of action of 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine involves its binding to the TSPO. TSPO is a mitochondrial protein that is involved in a variety of physiological processes, including cholesterol transport, apoptosis, and neuroprotection. 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine can bind to the TSPO, leading to a decrease in inflammation and an increase in neuroprotection.
Biochemical and Physiological Effects
1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine can reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine in lab experiments is its ability to bind to the TSPO, allowing for non-invasive imaging of neuroinflammation in vivo using PET imaging. 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine is also relatively easy to synthesize and purify, making it suitable for use in a variety of experiments. However, there are also limitations to using 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine. One limitation is that it may not be specific to activated microglia, as TSPO expression can also be upregulated in other cell types. Additionally, 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine may not be suitable for use in experiments involving humans, as its safety and efficacy have not been fully established.
将来の方向性
There are many potential future directions for research involving 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine. One area of interest is the use of 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine as a biomarker for neuroinflammation in humans. This could lead to earlier diagnosis and treatment of neurodegenerative diseases. Another area of interest is the development of new TSPO ligands with improved specificity and efficacy. Finally, there is potential for the use of 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine in combination with other drugs to treat a variety of diseases, including cancer and autoimmune disorders.
Conclusion
In conclusion, 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine, or 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine can bind to the TSPO, allowing for non-invasive imaging of neuroinflammation in vivo using PET imaging. 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine has a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the reduction of neuroinflammation. While there are limitations to using 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine, there are also many potential future directions for research involving this compound.
合成法
The synthesis of 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine involves the reaction of diphenylacetyl chloride with 4-phenylsulfonylpiperazine in the presence of a base. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. This method has been optimized to produce 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine in high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine as a biomarker for neuroinflammation. TSPO expression is upregulated in activated microglia, which are involved in neuroinflammation. 1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine can bind to these activated microglia, allowing for non-invasive imaging of neuroinflammation in vivo using PET imaging.
特性
製品名 |
1-(Diphenylacetyl)-4-(phenylsulfonyl)piperazine |
|---|---|
分子式 |
C24H24N2O3S |
分子量 |
420.5 g/mol |
IUPAC名 |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C24H24N2O3S/c27-24(23(20-10-4-1-5-11-20)21-12-6-2-7-13-21)25-16-18-26(19-17-25)30(28,29)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChIキー |
ADOFNDWKYDRHBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)





![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)